molecular formula C8H12N2O3 B10906541 [(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid

[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid

Cat. No.: B10906541
M. Wt: 184.19 g/mol
InChI Key: OIIHFONHCFBFQW-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol This compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and a methoxyacetic acid moiety at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid typically involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

its derivatives may interact with various molecular targets and pathways, depending on their specific chemical structure and functional groups . Further research is needed to elucidate the exact mechanisms by which this compound and its derivatives exert their effects.

Comparison with Similar Compounds

[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methoxy]acetic acid

InChI

InChI=1S/C8H12N2O3/c1-6-3-7(10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12)

InChI Key

OIIHFONHCFBFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)COCC(=O)O)C

Origin of Product

United States

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